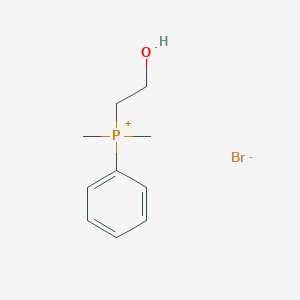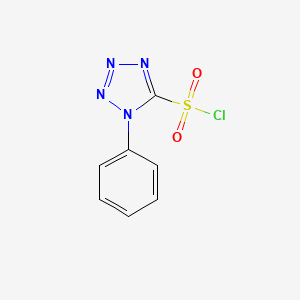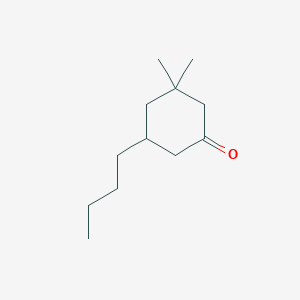
2-(4-Chlorophenyl)-3-sulfanylidene-2,3,4,5,6,7-hexahydro-1H-isoindol-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Chlorophenyl)-3-sulfanylidene-2,3,4,5,6,7-hexahydro-1H-isoindol-1-one is a heterocyclic compound that features a unique structure combining a chlorophenyl group and a sulfanylidene group within an isoindolone framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-3-sulfanylidene-2,3,4,5,6,7-hexahydro-1H-isoindol-1-one typically involves the reaction of 4-chlorobenzaldehyde with a suitable thiol and a cyclic amine under controlled conditions. One common method involves the use of a base-catalyzed cyclization reaction, where the reactants are heated in the presence of a base such as sodium hydroxide or potassium carbonate . The reaction conditions often require refluxing the mixture in an appropriate solvent, such as ethanol or methanol, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency. The use of advanced purification techniques, such as recrystallization and chromatography, is also common in industrial settings to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-3-sulfanylidene-2,3,4,5,6,7-hexahydro-1H-isoindol-1-one can undergo various chemical reactions, including:
Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding thiol or amine derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, alkoxides, under basic or acidic conditions depending on the nucleophile.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives, amine derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-3-sulfanylidene-2,3,4,5,6,7-hexahydro-1H-isoindol-1-one involves its interaction with specific molecular targets and pathways. The compound’s sulfanylidene group can interact with thiol-containing enzymes and proteins, potentially inhibiting their activity. Additionally, the chlorophenyl group may facilitate binding to hydrophobic pockets within biological molecules, enhancing its efficacy .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Bromophenyl)-3-sulfanylidene-2,3,4,5,6,7-hexahydro-1H-isoindol-1-one
- 2-(4-Fluorophenyl)-3-sulfanylidene-2,3,4,5,6,7-hexahydro-1H-isoindol-1-one
- 2-(4-Methylphenyl)-3-sulfanylidene-2,3,4,5,6,7-hexahydro-1H-isoindol-1-one
Uniqueness
2-(4-Chlorophenyl)-3-sulfanylidene-2,3,4,5,6,7-hexahydro-1H-isoindol-1-one is unique due to the presence of the chlorophenyl group, which imparts distinct electronic and steric properties compared to its analogs. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for further research and development .
Properties
CAS No. |
58685-93-1 |
|---|---|
Molecular Formula |
C14H12ClNOS |
Molecular Weight |
277.8 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-3-sulfanylidene-4,5,6,7-tetrahydroisoindol-1-one |
InChI |
InChI=1S/C14H12ClNOS/c15-9-5-7-10(8-6-9)16-13(17)11-3-1-2-4-12(11)14(16)18/h5-8H,1-4H2 |
InChI Key |
NFNCZFOVPYNPAX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=O)N(C2=S)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(3,5-Dimethylphenyl)hexyl]-1H-imidazole](/img/structure/B14608262.png)








![2-[(2-Cyanoethyl)(phenyl)amino]ethyl butylcarbamate](/img/structure/B14608336.png)
![1-[(2-Chlorophenyl)methoxy]-2-(methoxymethyl)butan-2-ol](/img/structure/B14608355.png)



